molecular formula C12H11N5O B12630527 6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine

6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine

Cat. No.: B12630527
M. Wt: 241.25 g/mol
InChI Key: PBYZNMODPVGVSC-UHFFFAOYSA-N
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Description

6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine is a compound that belongs to the class of imidazo[1,2-b]pyridazines. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine typically involves the condensation of appropriate pyridine and imidazo[1,2-b]pyridazine precursors. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 6-(5-Hydroxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine
  • 6-(5-Chloropyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine
  • 6-(5-Methylpyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine

Uniqueness

6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific biological targets, potentially leading to improved therapeutic efficacy compared to its analogs .

Properties

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

6-(5-methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine

InChI

InChI=1S/C12H11N5O/c1-18-9-4-8(5-14-6-9)10-2-3-12-15-11(13)7-17(12)16-10/h2-7H,13H2,1H3

InChI Key

PBYZNMODPVGVSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C2=NN3C=C(N=C3C=C2)N

Origin of Product

United States

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